3-Methylpentanenitrile

Description

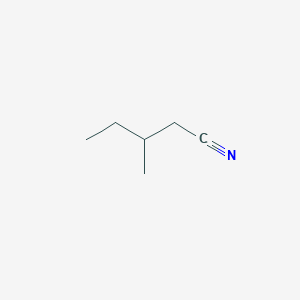

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRQLDRBAXLMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473950 | |

| Record name | 3-METHYLVALERONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-88-2 | |

| Record name | 3-METHYLVALERONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpentanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanenitrile, a chiral nitrile, presents itself as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive nitrile group with a branched alkyl chain, offer a versatile scaffold for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis methodologies, key chemical reactions, and its potential applications, with a particular focus on the pharmaceutical industry.

Core Identification and Properties

Molecular Formula: C₆H₁₁N[1][2]

Molecular Weight: 97.16 g/mol [1]

Synonyms: 3-Methylvaleronitrile[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, application in synthesis, and for the purification of its derivatives.

| Property | Value | Source |

| Boiling Point (Calculated) | 165.17 °C (438.32 K) | Cheméo[3] |

| Density (Liquid) | Critically evaluated data available | NIST/TRC Web Thermo Tables[4] |

| Solubility | Limited solubility in water, soluble in organic solvents. | Inferred from general nitrile properties |

| LogP (Calculated) | 1.946 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene[5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Adherence to appropriate safety protocols is crucial to minimize risk.

GHS Hazard Classification: [1]

-

Pictograms:

-

GHS02: Flammable

-

GHS06: Toxic

-

-

Signal Word: Danger

-

Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

-

Precautionary Statements: A comprehensive list of precautionary statements can be found on PubChem. Key precautions include keeping the substance away from heat and open flames, using it in a well-ventilated area, and wearing appropriate personal protective equipment (gloves, eye protection). In case of ingestion, immediate medical attention is required.[1]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically deduced from established methods for nitrile synthesis. A plausible and efficient route involves the conversion of the corresponding carboxylic acid, 3-methylpentanoic acid.

Conceptual Synthesis Workflow

Caption: A plausible synthetic route to this compound from 3-methylpentanoic acid.

Experimental Protocol: Synthesis from 3-Methylpentanoic Acid (Representative)

This protocol is a representative example based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Conversion of 3-Methylpentanoic Acid to 3-Methylpentanamide

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpentanoic acid in an inert solvent such as dichloromethane. Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride).

-

Amidation: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of ammonia or ammonium hydroxide.

-

Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylpentanamide.

Step 2: Dehydration of 3-Methylpentanamide to this compound

-

Reaction Setup: In a dry flask, combine the crude 3-methylpentanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

-

Dehydration: Heat the mixture, and distill the resulting this compound as it is formed.

-

Purification: The collected distillate can be further purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Transformations

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Key Reactions of the Nitrile Group

Caption: Major chemical transformations of the nitrile functional group in this compound.

-

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine (3-methylpentan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many biologically active compounds.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-methylpentanoic acid). This reaction proceeds through an amide intermediate.

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone. This allows for the formation of new carbon-carbon bonds.

Applications in Drug Development

The nitrile functional group is a prevalent feature in a significant number of approved pharmaceutical agents. Its presence can influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This compound, as a chiral building block, offers the potential to introduce specific stereochemistry into drug candidates.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The quality and purity of these intermediates are critical for the safety and efficacy of the final drug product.[6][7] Substituted nitriles are crucial in medicinal chemistry as they can be converted into amines, carboxylic acids, and various heterocyclic compounds, which are common motifs in drug molecules.[8]

The primary amine derived from the reduction of this compound is a particularly valuable synthon. Amines are ubiquitous in pharmaceuticals, often playing a key role in the pharmacophore by participating in hydrogen bonding and ionic interactions with biological targets.

Potential as a Bioisostere

The nitrile group can also act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows medicinal chemists to fine-tune the properties of a drug candidate by replacing one group with another that has similar steric and electronic characteristics but may offer advantages in terms of metabolic stability or binding interactions.

Analytical Characterization: Spectroscopic Data

| Technique | Key Features (for (S)-3-methylpentanenitrile) | Source |

| ¹³C NMR Spectroscopy | Signals corresponding to the different carbon environments in the molecule. | PubChem[9] |

| Mass Spectrometry (GC-MS) | Provides the molecular weight and fragmentation pattern for structural confirmation. | PubChem[9] |

| Infrared (IR) Spectroscopy | A characteristic sharp peak for the C≡N stretch, typically around 2240-2260 cm⁻¹. | PubChem[9] |

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactivity of the nitrile group, makes it an attractive starting material for the preparation of a wide range of more complex molecules, particularly chiral amines. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists looking to leverage this compound in their synthetic endeavors. As the demand for novel and stereochemically defined pharmaceutical agents continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

NIST/TRC Web Thermo Tables. . National Institute of Standards and Technology.

-

Cheméo. .

-

CymitQuimica. .

-

NIST WebBook. . National Institute of Standards and Technology.

-

BenchChem. .

-

Organic Syntheses. .

-

PubChemLite. .

-

NIST WebBook. . National Institute of Standards and Technology.

-

Doc Brown's Chemistry. .

-

Doc Brown's Chemistry. .

-

ChemicalBook. .

-

ChemicalBook. .

-

ChemicalBook. .

-

PubChem. . National Center for Biotechnology Information.

-

ChemScene. .

-

Doc Brown's Chemistry. .

-

NIST WebBook. . National Institute of Standards and Technology.

-

Organic Syntheses. .

-

ChemicalBook. .

-

ChemicalBook. .

-

ChemicalBook. .

-

Mlunias. .

-

Google Patents. .

-

PubChem. . National Center for Biotechnology Information.

-

Mlunias. .

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

SpectraBase. .

Sources

- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound (CAS 21101-88-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. WTT- Under Construction Page [wtt-pro.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]

- 7. mlunias.com [mlunias.com]

- 8. nbinno.com [nbinno.com]

- 9. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylpentanenitrile: Properties, Synthesis, and Applications in Research and Development

This guide provides a comprehensive technical overview of 3-methylpentanenitrile, a valuable aliphatic nitrile in organic synthesis and of interest to researchers in drug discovery and development. We will delve into its fundamental molecular properties, explore its synthesis and characterization, and discuss the significance of the nitrile functional group in medicinal chemistry.

Core Molecular and Physical Properties

This compound, also known as 3-methylvaleronitrile, is a chiral aliphatic nitrile. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N | [1], [2][3][4] |

| Molecular Weight | 97.16 g/mol | [1][5], [6], [7] |

| CAS Number | 21101-88-2 | [1][5], [2][4] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 3-methylvaleronitrile, Pentanenitrile, 3-methyl- | [6], [5] |

| Boiling Point | ~141-142 °C (estimated) | |

| Density | ~0.8 g/mL (estimated) |

The structure of this compound features a pentane backbone with a methyl group at the third carbon and a nitrile group at the terminus.

Caption: Molecular Structure of this compound.

Synthesis and Purification

While numerous methods exist for the synthesis of nitriles, a common and illustrative laboratory-scale preparation of this compound involves the alkylation of a suitable nitrile precursor.

Synthetic Pathway: Alkylation of Butyronitrile

A plausible and efficient synthesis route is the α-alkylation of butyronitrile. This method relies on the deprotonation of the α-carbon to the nitrile group, creating a nucleophilic carbanion that can then react with an alkyl halide.

Caption: Synthetic pathway for this compound via alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established nitrile alkylation methodologies.

Materials:

-

Butyronitrile

-

Lithium diisopropylamide (LDA) or Sodium hydride (NaH)

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and nitrogen/argon inlet.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.

-

Deprotonation: To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add the strong base (e.g., LDA solution) to the cooled THF.

-

Anion Formation: Slowly add butyronitrile dropwise to the stirred base solution at -78 °C. The formation of the nitrile-stabilized anion will occur.

-

Alkylation: After stirring for 30-60 minutes, add ethyl bromide dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure. The purity of the fractions should be assessed by Gas Chromatography (GC).

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2245 | C≡N stretch | Nitrile |

| ~2870-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1375-1465 | C-H bend | Alkane (CH, CH₂, CH₃) |

The presence of a sharp, medium-intensity peak around 2245 cm⁻¹ is a definitive indicator of the nitrile group. The absence of a broad peak around 3300 cm⁻¹ (O-H stretch) or a strong peak around 1700 cm⁻¹ (C=O stretch) would confirm the purity of the nitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show multiple signals in the aliphatic region (typically 0.8-2.5 ppm). The integration of these signals will correspond to the 11 protons in the molecule. The splitting patterns (multiplicity) will be complex due to the chirality and branching of the molecule.

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in different chemical environments. The carbon of the nitrile group (C≡N) will appear significantly downfield, typically in the range of 115-125 ppm. The other five aliphatic carbons will resonate at higher fields. The spectrum for the closely related (3S)-3-methylpentanenitrile provides a reference for the expected chemical shifts.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 97. The fragmentation pattern will be characteristic of an aliphatic nitrile, with common losses of alkyl fragments.

Chemical Reactivity and Synthetic Utility

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Caption: Key reactions of the nitrile functional group.

-

Reduction: The nitrile group can be readily reduced to a primary amine (3-methylpentan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This is a fundamental transformation in the synthesis of amine-containing compounds.

-

Reaction with Organometallics: Grignard reagents (R-MgX) react with the nitrile to form ketones after acidic workup.[9][10][11] This provides a powerful method for carbon-carbon bond formation and the synthesis of more complex molecules.

-

Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid (3-methylpentanoic acid).

Relevance in Drug Discovery and Development

Aliphatic nitriles are increasingly recognized for their valuable role in medicinal chemistry.[2][12] The nitrile group, while seemingly simple, can significantly influence the properties of a drug molecule.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.[13]

-

Improved Pharmacokinetics: As a polar functional group, the nitrile can modulate the physicochemical properties of a molecule, such as solubility and membrane permeability, leading to an improved pharmacokinetic profile.[1][14]

-

Target Binding: The linear geometry and the electron-withdrawing nature of the nitrile group can lead to specific interactions with biological targets. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, enhancing binding affinity.[1]

-

Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and electronic characteristics.[13]

The presence of a chiral center in this compound also makes it an interesting building block for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

Conclusion

This compound is a compound with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. Beyond its fundamental chemistry, the aliphatic nitrile moiety it possesses is of significant interest to the pharmaceutical industry, offering a means to enhance the properties of drug candidates. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [Source Link Not Available]

-

PubChem. (3S)-3-methylpentanenitrile. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Application of Nitrile in Drug Design. [Link]

-

PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

ResearchGate. Importance of aliphatic nitriles in pharmaceuticals. [Link]

-

YouTube. Grignard Reaction of Nitriles EXPLAINED!. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

-

Chemspace. This compound. [Link]

-

University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

-

ChemSynthesis. 3-benzyl-3-methylpentanenitrile. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 3-methylpentane. [Link]

-

University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

-

SciSpace. Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 3-methylpentane. [Link]

-

Japan Environment and Children's Study. III Analytical Methods. [Link]

- Google Patents.

-

ChemSynthesis. 3-ethyl-3-hydroxy-2-methylpentanenitrile. [Link]

-

PubChemLite. This compound (C6H11N). [Link]

-

National Institute of Standards and Technology. This compound. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of 3-methylpentane. [Link]

-

Wikipedia. Pentanenitrile. [Link]

-

National Institute of Standards and Technology. d-3-methylpentanenitrile. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

YouTube. in the chemical literature: nitrile enolate alkylation. [Link]

-

National Institute of Standards and Technology. 3-Pentenenitrile. [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkylation of nitriles [ns1.almerja.com]

- 7. chemscene.com [chemscene.com]

- 8. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methylpentanenitrile: A Comprehensive Technical Guide for Scientific Professionals

This in-depth guide provides a detailed exploration of the synthesis of 3-methylpentanenitrile, a valuable nitrile intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary synthetic methodologies, with a core focus on the widely employed nucleophilic substitution pathway. Beyond a mere recitation of procedural steps, this guide delves into the mechanistic underpinnings and causal relationships that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic protocol.

Introduction: The Significance of this compound

This compound, a chiral nitrile with the chemical formula C₆H₁₁N, serves as a versatile building block in the synthesis of more complex molecular architectures.[1][2][3] Its branched alkyl structure and the reactive nitrile functionality make it a key precursor for the introduction of cyano groups and subsequent transformations into amines, carboxylic acids, and other functional groups essential in medicinal chemistry and materials science. The strategic importance of this intermediate necessitates a thorough understanding of its synthesis to ensure high purity and yield for downstream applications.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially relevant method involves the formation of the carbon-cyanide bond via a nucleophilic substitution reaction. Alternative, though often more circuitous, routes can be envisioned from precursors such as the corresponding alcohol or carboxylic acid.

Primary Synthesis Route: Nucleophilic Substitution (Sₙ2)

The most prevalent and efficient method for the preparation of this compound is the Kolbe nitrile synthesis, which involves the reaction of a suitable secondary alkyl halide with an alkali metal cyanide.[4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the cyanide ion acts as a potent nucleophile.

The preferred starting material for this synthesis is a 2-halopentane, such as 2-bromopentane or 2-chloropentane. The choice of the leaving group (halogen) influences the reaction rate, with bromide generally being a better leaving group than chloride. The cyanide ion (CN⁻) attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry at the chiral center.[4]

The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial for the success of this reaction. These solvents effectively solvate the metal cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic, thus promoting the Sₙ2 pathway.

Alternative Synthetic Pathways

While the Sₙ2 approach is the most common, alternative methods for the synthesis of this compound exist, which may be advantageous in specific contexts:

-

From 3-Methyl-1-pentanol: This primary alcohol can be converted to the corresponding alkyl halide or tosylate, which can then undergo nucleophilic substitution with a cyanide salt. This two-step process offers an alternative starting point if the alcohol is more readily available than the halide. The conversion of the alcohol to a good leaving group is a critical step in this sequence.

-

From 3-Methylpentanoic Acid: The carboxylic acid can be converted to the corresponding amide, followed by dehydration to yield the nitrile.[5][6] This route is generally longer but can be useful if the carboxylic acid is the primary precursor available. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Detailed Experimental Protocol: Synthesis of this compound via Sₙ2 Reaction

This section provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-bromopentane and sodium cyanide.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Bromopentane | C₅H₁₁Br | 151.04 | 15.1 g | 0.10 | >98% | Sigma-Aldrich |

| Sodium Cyanide | NaCN | 49.01 | 5.88 g | 0.12 | >97% | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - | Anhydrous | Acros Organics |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 100 mL | - | - | Lab Prepared |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 100 mL | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | - | VWR |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add sodium cyanide (5.88 g, 0.12 mol) and anhydrous dimethyl sulfoxide (100 mL).

-

Heating: Begin stirring the mixture and heat it to 60 °C using a heating mantle.

-

Addition of Alkyl Halide: Once the reaction temperature is stable, add 2-bromopentane (15.1 g, 0.10 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, maintain the reaction mixture at 60 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield a colorless liquid.

Mechanistic Rationale

The synthesis of this compound from 2-bromopentane proceeds through a classic Sₙ2 mechanism.

Caption: Sₙ2 mechanism for the synthesis of this compound.

The cyanide ion, a strong nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the side opposite to the leaving group (backside attack), leading to a trigonal bipyramidal transition state. As the new carbon-cyanide bond forms, the carbon-bromine bond simultaneously breaks. This concerted process results in an inversion of the stereochemical configuration at the chiral center.

Safety Precautions: Handling Sodium Cyanide

Sodium cyanide is a highly toxic compound and must be handled with extreme caution in a well-ventilated fume hood.[7][8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[7][11]

-

Inhalation and Ingestion: Avoid inhaling dust or fumes. Do not allow the substance to come into contact with the mouth.[8]

-

Acid Incompatibility: Sodium cyanide reacts with acids to produce highly toxic hydrogen cyanide gas. Ensure that no acids are present in the vicinity of the reaction.[10][11]

-

Spill and Waste Management: In case of a spill, evacuate the area and follow established protocols for cyanide spill cleanup. All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines.[7][11]

-

Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. Work with a buddy and never perform this reaction alone.[11]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the product. The spectra will show characteristic peaks corresponding to the different proton and carbon environments in the molecule.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band around 2240-2260 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[14]

-

Gas Chromatography (GC): GC can be used to assess the purity of the distilled product.

Conclusion

This guide has provided a comprehensive overview of the synthesis of this compound, with a focus on the robust and widely applicable Sₙ2 reaction between 2-bromopentane and sodium cyanide. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol and safety guidelines, researchers can confidently and safely prepare this valuable synthetic intermediate for a wide range of applications in chemical research and development. The provided framework emphasizes the importance of a holistic approach to synthesis, integrating theoretical knowledge with practical execution and a steadfast commitment to safety.

References

-

United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. United Chemical. [Link]

-

TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Sodium Cyanide. [Link]

-

University of Tennessee Health Science Center. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. UTHSC. [Link]

-

National Center for Biotechnology Information. (n.d.). * (3S)-3-methylpentanenitrile*. PubChem. [Link]

-

Organic Syntheses. (n.d.). 3-methylpentanoic acid. [Link]

-

Organic Syntheses. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Unlock Synthesis Potential: 3-Methyl-1-pentanol as a Key Chemical Intermediate. [Link]

-

Organic Syntheses. (n.d.). NITRILES FROM KETONES: CYCLOHEXANECARBONITRILE. [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wikipedia. (n.d.). 3-Methyl-3-pentanol. [Link]

-

Doc Brown's Chemistry. (2025, October 27). Advanced Organic Chemistry: H-1 NMR spectrum of 3-methylpentane. [Link]

-

Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. [Link]

-

ChemHelp ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). (3R)-3-Hydroxy-3-methylpentanenitrile. PubChem. [Link]

-

Study.com. (n.d.). Suggest a suitable synthetic strategy for the transformation of 3-methyl-1-pentanol into propyl 3-methylpentanoate. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Chegg. (2020, July 9). Solved In synthesizing 3-methyl-3-pentanol from. [Link]

-

Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. [Link]

-

ChemPartner. (n.d.). New Publications Review: Medicinal and Organic Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane. [Link]

- Google Patents. (n.d.). US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof.

-

National Center for Biotechnology Information. (n.d.). 3-Methylpentanoic acid. PubChem. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). 2-methylcyclopentane-1,3-dione. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylpentanenitrile. PubChem. [Link]

Sources

- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. unitedchemicalcn.com [unitedchemicalcn.com]

- 8. camachem.com [camachem.com]

- 9. taekwang.co.kr [taekwang.co.kr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. uthsc.edu [uthsc.edu]

- 12. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methylpentanenitrile reaction mechanisms

Catalytic hydrogenation offers a scalable and often more economical alternative to metal hydrides for the industrial production of primary amines. [11][16]The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. [16][17]The mechanism involves the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. A key challenge in this reaction is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary and tertiary amines as byproducts. [12][16]This can often be suppressed by adding ammonia to the reaction mixture. [12]

Experimental Protocol: General LiAlH₄ Reduction of a Nitrile

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Nitrile Addition: Cool the suspension in an ice bath. Slowly add a solution of the nitrile in the same dry solvent to the LiAlH₄ suspension, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently reflux if necessary, until the reaction is complete.

-

Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the solvent. Dry the combined filtrate and washings over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude amine.

-

Purification: Purify the amine by distillation.

Reaction with Organometallic Reagents

The reaction of nitriles with organometallic reagents, particularly Grignard reagents, provides an excellent route to synthesizing ketones. [16]

Grignard Reaction to Form Ketones

When this compound is treated with a Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr), the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. [17]This addition forms a new carbon-carbon bond and results in an intermediate imine salt. [5]This salt is stable and does not react with a second equivalent of the Grignard reagent. [18]Subsequent hydrolysis of the imine salt with aqueous acid protonates the nitrogen, which is then displaced by water, ultimately yielding a ketone after deprotonation. [17][19]

Reactions at the α-Carbon: Enolate Formation and Alkylation

The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic (pKa ≈ 25) due to the electron-withdrawing nature of the cyano group. [20]They can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a resonance-stabilized carbanion, often referred to as a nitrile enolate. [20] This nucleophilic enolate can then participate in various carbon-carbon bond-forming reactions. A common application is the alkylation with primary alkyl halides via an Sₙ2 mechanism. [20]This provides a powerful method for extending the carbon chain at the α-position of this compound.

Conclusion

This compound is a synthetically useful molecule whose reactivity is dominated by the electrophilic nature of the nitrile carbon, the acidity of its α-protons, and its susceptibility to reduction. The reaction mechanisms detailed in this guide—hydrolysis, reduction, Grignard addition, and α-alkylation—represent fundamental transformations that allow for the conversion of the nitrile group into valuable carboxylic acid, amine, and ketone functionalities, as well as for the elaboration of the carbon skeleton. A thorough understanding of these pathways, their intermediates, and the causal relationships behind experimental choices is paramount for the successful design and execution of synthetic routes in research and drug development.

References

- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved December 31, 2025.

- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved December 31, 2025.

- JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.

- JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved December 31, 2025.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved December 31, 2025.

- LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.

- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

- ACS Publications. (2019, October 30). Computational Insight into the Mechanism of Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols. The Journal of Physical Chemistry A.

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved December 31, 2025.

- Periodica Polytechnica. (2018, July 2).

- Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. YouTube.

- Wikipedia. (n.d.). Nitrile reduction. Retrieved December 31, 2025.

- Richard Thornley. (2011, June 6). 20.2.

- AMiner. (n.d.).

- Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved December 31, 2025.

- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.

- ResearchGate. (n.d.).

- Chem Help ASAP. (2020, February 29).

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- Chegg.com. (2017, June 4). Solved Complete the curved arrow mechanism for the reaction.

- Leah4Sci. (2020, February 20).

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved December 31, 2025.

- Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube.

- Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. YouTube.

- Organic Syntheses. (n.d.). 3-methylpentanoic acid.

- National Center for Biotechnology Information. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). (3S)-3-methylpentanenitrile.

- ChemScene. (n.d.). 21101-88-2 | this compound.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). (3R)-3-Hydroxy-3-methylpentanenitrile.

- Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.

- National Center for Biotechnology Information. (n.d.). (2R)-2-hydroxy-3-methylpentanenitrile.

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Cyclopentyl-3-oxopropanenitrile and Other β-Ketonitriles.

- ResearchGate. (2025, August 5). Sequential three-component reaction of homophthalonitrile, salicylaldehydes and nitromethane.

- Chegg.com. (2024, April 5). Solved Consider the three isomeric carbonyl.

Sources

- 1. This compound | C6H11N | CID 11829373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. pp.bme.hu [pp.bme.hu]

- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

An In-Depth Technical Guide to the Chiral Synthesis of (R)-3-Methylpentanenitrile

Abstract

(R)-3-Methylpentanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of paramount importance to ensure the desired therapeutic efficacy and minimize off-target effects. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of (R)-3-Methylpentanenitrile, designed for researchers, scientists, and professionals in drug development. This document delves into the core methodologies of asymmetric hydrocyanation, synthesis from chiral precursors, and enzymatic resolution, offering detailed protocols, mechanistic insights, and a comparative analysis to facilitate informed decisions in synthetic route selection.

Introduction: The Significance of Chirality in (R)-3-Methylpentanenitrile

The therapeutic and biological activity of a chiral molecule is often confined to a single enantiomer. The "distomer," or the other enantiomer, can be inactive, exhibit a different pharmacological profile, or even be toxic. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. (R)-3-Methylpentanenitrile serves as a key intermediate, and its availability in high enantiomeric purity is critical for the advancement of numerous research and development programs. This guide aims to provide the scientific community with a detailed and practical resource for the preparation of this important chiral nitrile.

Strategic Approaches to the Synthesis of (R)-3-Methylpentanenitrile

The synthesis of (R)-3-Methylpentanenitrile can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on three primary and field-proven strategies:

-

Asymmetric Hydrocyanation: The direct addition of a cyanide group to a prochiral alkene, 2-ethyl-1-butene, using a chiral catalyst.

-

Synthesis from Chiral Precursors: The conversion of an already enantiomerically pure starting material, such as (R)-3-methylpentanoic acid, into the target nitrile.

-

Enzymatic Resolution: The selective reaction of one enantiomer from a racemic mixture of 3-methylpentanenitrile or a suitable precursor, catalyzed by an enzyme.

The following sections will provide a detailed exploration of each of these methodologies, complete with experimental protocols and a discussion of the underlying scientific principles.

Asymmetric Hydrocyanation of 2-Ethyl-1-butene

Asymmetric hydrocyanation represents one of the most direct and atom-economical methods for the synthesis of chiral nitriles.[1] This approach involves the addition of hydrogen cyanide (HCN) or a surrogate across the double bond of a prochiral alkene, in this case, 2-ethyl-1-butene, catalyzed by a chiral transition metal complex. Nickel-based catalysts bearing chiral phosphine or phosphite ligands have shown exceptional efficacy in this transformation, delivering high enantioselectivities.[2][3]

Mechanistic Rationale and Catalyst Selection

The catalytic cycle of nickel-catalyzed hydrocyanation generally proceeds through a series of well-defined steps, including oxidative addition of HCN to the Ni(0) center, alkene coordination, migratory insertion to form a nickel-alkyl intermediate, and reductive elimination to afford the nitrile product and regenerate the active catalyst. The enantioselectivity of the reaction is determined by the facial selectivity of the alkene insertion into the nickel-hydride bond, which is controlled by the steric and electronic properties of the chiral ligand.

The choice of the chiral ligand is therefore critical for achieving high enantiomeric excess (ee). Bidentate phosphine and phosphite ligands, particularly those with atropisomeric backbones, have proven to be highly effective in creating a chiral pocket around the metal center that directs the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Hydrocyanation

This protocol is adapted from established procedures for the asymmetric hydrocyanation of vinylarenes and is applicable to the synthesis of (R)-3-Methylpentanenitrile from 2-ethyl-1-butene.[2]

Diagram of the Asymmetric Hydrocyanation Workflow:

Caption: Workflow for the asymmetric hydrocyanation of 2-ethyl-1-butene.

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Chiral phosphine ligand (e.g., (R)-BINAP or a suitable phosphine-phosphite ligand)

-

2-Ethyl-1-butene

-

Hydrogen cyanide (HCN) solution in tetrahydrofuran (THF) (Caution: HCN is extremely toxic) or a cyanide surrogate like acetone cyanohydrin.

-

Anhydrous toluene and THF

-

Standard Schlenk line and syringe pump equipment

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, to a Schlenk flask charged with Ni(cod)₂ (5 mol%) and the chiral ligand (5.5 mol%), add anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate Schlenk flask under nitrogen, dissolve 2-ethyl-1-butene (1.0 equivalent) in anhydrous THF.

-

Hydrocyanation: To the solution of 2-ethyl-1-butene, add the freshly prepared catalyst solution via cannula. Commence the slow addition of a solution of HCN (1.5 equivalents) in THF via syringe pump over a period of 2 hours at room temperature.

-

Quenching and Work-up: Upon completion of the HCN addition, bubble argon through the reaction mixture for 15 minutes to remove any unreacted HCN. The reaction mixture is then concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford (R)-3-Methylpentanenitrile.

Table 1: Representative Data for Asymmetric Hydrocyanation

| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 2-Ethyl-1-butene | (R)-BINAP derivative | 5 | >90 | >90 |

Note: The specific yield and ee will be highly dependent on the choice of chiral ligand and optimization of reaction conditions.

Synthesis from (R)-3-Methylpentanoic Acid

An alternative and often safer approach to (R)-3-Methylpentanenitrile is to start from an enantiomerically pure precursor, such as (R)-3-methylpentanoic acid. This strategy leverages the availability of chiral starting materials from the "chiral pool" or from established resolution methods. The key challenge in this approach is to convert the carboxylic acid functionality to a nitrile without causing racemization at the adjacent stereocenter. A common and effective method involves a two-step sequence: conversion of the carboxylic acid to a primary amide, followed by dehydration.

Amide Formation and Dehydration: A Two-Step Approach

The conversion of a carboxylic acid to a primary amide can be achieved through various methods. A robust and widely used method involves the formation of an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[4] The subsequent dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents, with thionyl chloride being a common and effective choice. It is crucial that these reactions are performed under conditions that do not promote epimerization of the chiral center.

Diagram of the Synthesis from Chiral Carboxylic Acid:

Caption: Two-step synthesis of (R)-3-Methylpentanenitrile from (R)-3-methylpentanoic acid.

Experimental Protocol: Synthesis from (R)-3-Methylpentanoic Acid

Step 1: Formation of (R)-3-Methylpentanamide

Materials:

-

(R)-3-Methylpentanoic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of (R)-3-methylpentanoic acid (1.0 equivalent) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

-

The reaction mixture is then cooled to 0 °C and aqueous ammonia (excess) is added slowly.

-

The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude (R)-3-methylpentanamide.

Step 2: Dehydration to (R)-3-Methylpentanenitrile

Materials:

-

(R)-3-Methylpentanamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

Dissolve the crude (R)-3-methylpentanamide in an anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add thionyl chloride (1.5 equivalents) dropwise.

-

The reaction mixture is then heated to reflux for 2-4 hours, monitoring the progress by TLC or GC.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by distillation or flash column chromatography to yield (R)-3-Methylpentanenitrile.

Table 2: Representative Data for Synthesis from Chiral Precursor

| Starting Material | Reagents | Yield (%) | ee Retention |

| (R)-3-Methylpentanoic acid | 1. SOCl₂, NH₃; 2. SOCl₂ | >80 (over two steps) | >99% |

Enzymatic Resolution of Racemic this compound

Enzymatic resolution is a powerful technique for the separation of enantiomers, capitalizing on the high stereoselectivity of enzymes.[5] For the synthesis of (R)-3-Methylpentanenitrile, a kinetic resolution of the racemic nitrile or a suitable precursor can be employed. Lipases are a class of enzymes that are particularly well-suited for this purpose, as they can catalyze the hydrolysis or transesterification of a wide range of substrates with high enantioselectivity in organic solvents.

Principles of Lipase-Catalyzed Kinetic Resolution

In a lipase-catalyzed kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For example, in the hydrolysis of a racemic ester, the lipase may selectively hydrolyze the (S)-ester to the corresponding (S)-alcohol, leaving the (R)-ester unreacted. The separation of the unreacted enantiomer from the product then affords both enantiomers in high enantiomeric purity.

For the resolution of this compound, a precursor such as a racemic 3-methylpentanoic acid ester could be resolved via lipase-catalyzed hydrolysis. The unreacted (R)-ester can then be isolated and converted to (R)-3-methylpentanenitrile.

Diagram of the Enzymatic Resolution Workflow:

Caption: Workflow for the synthesis of (R)-3-Methylpentanenitrile via enzymatic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes the kinetic resolution of a racemic ester of 3-methylpentanoic acid.

Materials:

-

Racemic ethyl 3-methylpentanoate

-

Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., hexane or diisopropyl ether)

Procedure:

-

Reaction Setup: In a flask, prepare a biphasic system consisting of phosphate buffer and an organic solvent.

-

Substrate and Enzyme Addition: Add the racemic ethyl 3-methylpentanoate (1.0 equivalent) and the lipase (e.g., 10-20% by weight of the substrate).

-

Resolution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining ester by chiral GC. The reaction should be stopped at approximately 50% conversion to achieve high ee for both the product and the unreacted starting material.

-

Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-ester. The aqueous layer contains the (S)-acid.

-

Isolation and Conversion: Extract the aqueous layer with an organic solvent to recover any dissolved ester. The combined organic layers are dried and concentrated to give the enantioenriched (R)-ethyl 3-methylpentanoate. This can then be converted to (R)-3-Methylpentanenitrile using the two-step procedure described in Section 4.

Table 3: Representative Data for Enzymatic Resolution

| Substrate | Lipase | Solvent System | Conversion (%) | ee of Unreacted Ester (%) |

| Racemic ethyl 3-methylpentanoate | Candida antarctica Lipase B | Hexane/Phosphate Buffer | ~50 | >95 |

Analytical Methods for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess of the synthesized (R)-3-Methylpentanenitrile is crucial for validating the success of the chiral synthesis. Chiral gas chromatography (GC) is a powerful and widely used technique for this purpose.[6][7]

Chiral Gas Chromatography (GC)

Chiral GC utilizes a capillary column with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds, including nitriles.[8]

Experimental Protocol: Chiral GC Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX or γ-DEX).

Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Sample Preparation: Dilute a small amount of the nitrile in a suitable solvent (e.g., dichloromethane or hexane).

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

A racemic sample of this compound should be injected first to determine the retention times of the two enantiomers.

Table 4: Typical Chiral GC Parameters

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium |

| Temperature Program | Gradient |

| Detector | FID |

Conclusion and Future Perspectives

This technical guide has outlined three robust and effective strategies for the chiral synthesis of (R)-3-Methylpentanenitrile. Asymmetric hydrocyanation offers a direct and atom-economical route, while synthesis from a chiral precursor provides a reliable method when the enantiomerically pure starting material is readily available. Enzymatic resolution presents a green and highly selective alternative for the separation of enantiomers.

The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scalability, cost, and safety considerations. The continued development of new chiral catalysts and biocatalysts will undoubtedly lead to even more efficient and selective methods for the synthesis of (R)-3-Methylpentanenitrile and other valuable chiral building blocks in the future.

References

-

Falk, A., Cavalieri, A., Nichol, G. S., Vogt, D., & Schmalz, H. G. (2015). Enantioselective Nickel-Catalyzed Hydrocyanation using Chiral Phosphine-Phosphite Ligands: Recent Improvements and Insights. Advanced Synthesis & Catalysis, 357(14-15), 3317-3320. [Link]

-

Hwang, B. Y., Lee, H. B., Kim, Y. G., & Kim, B. G. (2001). Kinetic Resolution of Racemic r-Methyl-β-propiothiolactone by Lipase-Catalyzed Hydrolysis. Biotechnology Progress, 17(5), 973-977. [Link]

-

Pramanik, A., & Jagadish, B. (2014). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. RSC Advances, 4(100), 57038-57044. [Link]

-

Wikipedia contributors. (2023). Hydrocyanation. In Wikipedia, The Free Encyclopedia. [Link]

-

Myers, A. G., Yang, B. H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]

-

Davies, S. G., & Nicholson, R. L. (1996). Asymmetric Synthesis via Chiral Transition Metal Auxiliaries. Journal of Organometallic Chemistry, 526(2), 225-238. [Link]

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis. Organic Reactions, 75, 1-119. [Link]

-

Soai, K., Ookawa, A., Kouchi, M., & Oyamada, H. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

-

PubChem. (n.d.). (3R)-3-Hydroxy-3-methylpentanenitrile. National Center for Biotechnology Information. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Chiral Gas Chromatography. [Link]

-

PubChem. (n.d.). (r)-(+)-3-Methylpentanal. National Center for Biotechnology Information. [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemic 2-methyl-1-pentanol. Chirality, 16(2), 91-97. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

-

Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. [Link]

-

Zhang, X., & Buchwald, S. L. (2019). Enantioselective Olefin Hydrocyanation Without Cyanide. ChemRxiv. [Link]

-

de Souza, R. O., & Antunes, O. A. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9700-9711. [Link]

-

Kamal, A., Ramana, K. V., & Krishnaji, T. (2006). Lipase-catalyzed kinetic resolution of (±)-cis-flavan-4-ol and its acetate: Synthesis of chiral 3-hydroxyflavanones. Tetrahedron: Asymmetry, 17(10), 1563-1568. [Link]

-

van der Vlugt, J. I., Hewat, A. C., & Vogt, D. (2004). Asymmetric Nickel-Catalyzed Hydrocyanation of Vinylarenes by Applying Homochiral Xantphos Ligands. Advanced Synthesis & Catalysis, 346(8), 993-1001. [Link]

Sources

Chiral synthesis of (S)-3-Methylpentanenitrile

An In-depth Technical Guide to the Chiral Synthesis of (S)-3-Methylpentanenitrile

Distribution: For Internal and Client Use – Researchers, Scientists, and Drug Development Professionals.

Abstract

(S)-3-Methylpentanenitrile is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity. This guide provides a comprehensive overview of robust and scalable strategies for its enantioselective synthesis. We move beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings and rationale behind two field-proven methodologies: Diastereoselective Alkylation using a Chiral Auxiliary and Enzymatic Kinetic Resolution . Each section includes a discussion of the core principles, detailed step-by-step protocols, and an analysis of the factors governing stereochemical control. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex chiral molecules.

Introduction: The Significance of Chiral Nitriles

The nitrile functional group is a cornerstone of modern synthetic chemistry, serving as a versatile precursor to amines, carboxylic acids, amides, and ketones. When the carbon atom alpha or beta to the cyano group is a stereocenter, these molecules become powerful intermediates for constructing enantiomerically pure pharmaceutical targets. (S)-3-Methylpentanenitrile, with its stereocenter at the C3 position, represents a common structural motif whose synthesis requires precise control over stereochemistry. This guide focuses on practical and reliable methods to achieve high enantiomeric purity for this specific target.

We will explore two distinct, yet complementary, strategic approaches:

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a temporary chiral director is used to force a reaction to proceed with high diastereoselectivity.

-

Biocatalytic Synthesis: A reagent-controlled method employing enzymes to selectively transform one enantiomer from a racemic mixture, a hallmark of green chemistry.

The choice between these routes depends on factors such as starting material availability, scalability, cost, and downstream processing considerations.

Strategy I: Diastereoselective Alkylation via a Pseudoephedrine Auxiliary

This approach is a classic yet highly effective example of substrate-controlled asymmetry. By covalently attaching a readily available chiral molecule—the auxiliary—to our pro-chiral substrate, we create a new molecule whose inherent steric and electronic properties direct the approach of incoming reagents. The pseudoephedrine amide system, pioneered by Andrew G. Myers, is particularly powerful due to its rigid, chelated enolate intermediate, which provides a predictable platform for highly selective alkylations.[1][2]

Mechanistic Rationale and Causality

The success of this method hinges on the formation of a Z-enolate that is held in a rigid bicyclic chelate structure by the lithium cation.

-

Step 1: Acylation: (1S,2S)-(+)-Pseudoephedrine is acylated with propanoyl chloride to form the corresponding tertiary amide. This step is straightforward and typically high-yielding.[3]

-

Step 2: Enolate Formation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the α-carbon. The lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl oxygen. This chelation locks the conformation, presenting one face of the enolate for electrophilic attack while the other is sterically shielded by the auxiliary's phenyl and methyl groups.[2] The presence of lithium chloride (LiCl) is crucial; it aggregates in solution, sequestering stray water and preventing enolate equilibration, thereby maintaining high stereochemical integrity.[3]

-

Step 3: Diastereoselective Alkylation: The ethylating agent (e.g., ethyl iodide) approaches the enolate from the least sterically hindered face (the si-face), leading to the formation of a new stereocenter with a predictable configuration. The reaction yields the (3S)-configured product with very high diastereoselectivity.[4]

-

Step 4: Auxiliary Cleavage & Functional Group Conversion: The auxiliary is cleaved under acidic or basic hydrolysis to yield (S)-3-methylpentanoic acid.[4] The robust nature of the pseudoephedrine auxiliary allows for this cleavage without epimerization of the newly formed stereocenter. The resulting chiral carboxylic acid is then converted to the primary amide and subsequently dehydrated to the target nitrile. Numerous mild reagents exist for the dehydration of primary amides to nitriles, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]

Workflow Diagram

Caption: Workflow for Chiral Auxiliary-Based Synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Propanoyl-(1S,2S)-pseudoephedrine Amide

-

To a stirred solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.5 eq).

-

Add propanoyl chloride (1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: Asymmetric Ethylation

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-propanoyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry tetrahydrofuran (THF, ~0.1 M).

-

Cool the solution to -78 °C (acetone/dry ice bath).

-

Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C for 30 minutes.

-

Re-cool the solution to -78 °C and add ethyl iodide (1.5 eq) dropwise.

-

Stir at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to isolate the alkylated amide. Diastereomeric ratio can be assessed by ¹H NMR or chiral HPLC.

Protocol 3: Auxiliary Cleavage to (S)-3-Methylpentanoic Acid

-

Dissolve the purified alkylated amide (1.0 eq) in a 3:1 mixture of dioxane and 9 N aqueous H₂SO₄.

-

Heat the mixture to reflux (approx. 115 °C) for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Extract the aqueous layer with dichloromethane (3x) to isolate the product acid.

-

Combine the DCM extracts, dry over MgSO₄, and concentrate to yield (S)-3-methylpentanoic acid.

Protocol 4: Conversion of Acid to (S)-3-Methylpentanenitrile

-

Amide Formation: To the crude (S)-3-methylpentanoic acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat gently at 40 °C for 1 hour to form the acyl chloride. Remove excess SOCl₂ under vacuum. Dissolve the crude acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess). Stir for 1 hour. Extract with ethyl acetate, dry, and concentrate to obtain crude (S)-3-methylpentanamide.

-

Dehydration: Dissolve the crude amide (1.0 eq) in pyridine (3.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Allow to warm to room temperature and then heat to 60 °C for 2 hours. Cool, pour onto ice, and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify by distillation to yield (S)-3-Methylpentanenitrile.

Strategy II: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a powerful, environmentally benign alternative for accessing chiral molecules. Kinetic resolution relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For our target, we can resolve a racemic precursor, such as 3-methylpentanoic acid, using a lipase.

Mechanistic Rationale and Causality